1-(2-hydroxyethyl)-2-(3-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-hydroxyethyl)-2-(3-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a useful research compound. Its molecular formula is C17H20N2O2S and its molecular weight is 316.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis and Chemical Properties
- Research by Cherbuliez et al. (1967) explored the formation of 3-(ω-dimethylaminoalkyl)-2-thiono-1,2,3,4-tetrahydroquinazolin-4-ones through the reaction of 1-amino-2-dimethylamino-ethane and 1-amino-3-dimethylamino-propane with o-methoxycarbonylphenyl isothiocyanate. These compounds were further quaternized to their ammonio derivatives, demonstrating a method for synthesizing quinazolinone derivatives with potential applications in various chemical syntheses (Cherbuliez, Willhalm, Jaccard, & Rabinowitz, 1967).
Medicinal Chemistry and Biological Activity
- Al-Abdullah et al. (2014) synthesized novel S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols, displaying potent antibacterial activity against various bacterial strains and fungi, as well as anti-inflammatory effects. This study highlights the potential of quinazolinone derivatives in developing new antimicrobial and anti-inflammatory agents (Al-Abdullah et al., 2014).
Pharmacological Applications
- Research on quinazolinone derivatives, like those by Saraç et al. (1997), have shown calcium antagonistic actions on smooth musculature, suggesting potential applications in treating cardiovascular disorders. The study identified compound 12l with a 3-methoxyphenyl group as notably potent, indicating the importance of methoxyphenyl substitutions in enhancing biological activity (Saraç et al., 1997).
Chemical Modification and Drug Design
- Gastpar et al. (1998) focused on modifying the structural elements of the 12-formyl-5,6-dihydroindolo[2, 1-a]isoquinoline system to inhibit tubulin polymerization, a key action for cytostatic drugs. The study's findings contribute to understanding how structural modifications affect the potency and specificity of quinazolinone derivatives in targeting tubulin, offering insights for drug design (Gastpar, Goldbrunner, Marko, & von Angerer, 1998).
Properties
IUPAC Name |
1-(2-hydroxyethyl)-2-(3-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-21-13-6-4-5-12(11-13)16-18-17(22)14-7-2-3-8-15(14)19(16)9-10-20/h4-6,11,20H,2-3,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CROQTQIXIGFGAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=S)C3=C(N2CCO)CCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.